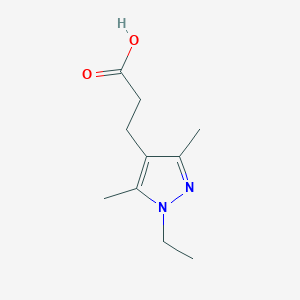

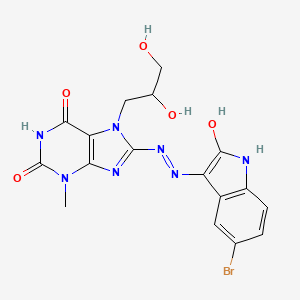

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds structurally related to "3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid," often involves regiospecific reactions. These syntheses are carefully designed to achieve the desired molecular architecture, and correct identification of the regioisomer formed can be challenging, requiring sophisticated techniques like single-crystal X-ray analysis for unambiguous structure determination. Such meticulous approaches ensure the precise construction of the pyrazole framework, showcasing the complexity and specificity of organic synthesis methods in creating targeted molecular entities (Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds akin to "3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid" is characterized by extensive hydrogen bonding and, in some cases, unique crystalline forms. For example, specific pyrazole derivatives crystallize as mixed solvates with extensive hydrogen bonding networks, illustrating the compound's ability to form complex molecular assemblies. This structural complexity is fundamental to understanding the compound's reactivity and interaction with other molecules (Kumarasinghe et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study details the synthesis and characterization of a new series of 3,5-dimethyl-1H-pyrazole derivatives, showing their potential in producing compounds with significant antibacterial activity. The process involves multiple steps, starting from 3,5-dimethyl-1H-pyrazole, treated with ethylchloroacetate and moving through a series of reactions to yield various compounds with promising biological activities (Al-Smaisim, 2012).

Applications in Polymer Modification

- Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reaction with various amines, including 3,5-dimethyl-1H-pyrazole derivatives, to form amine-treated polymers. These modifications enhance the polymers' swelling properties and thermal stability, suggesting applications in medical fields (Aly & El-Mohdy, 2015).

Antimicrobial and Antioxidant Activity

- Another research evaluated the antimicrobial and antioxidant activities of new tetra substituted pyrazolines, showcasing the structure-activity relationship and highlighting the potential of pyrazole derivatives in developing new therapeutic agents (Govindaraju et al., 2012).

Heterocyclic Chemistry and Drug Development

- The efficient synthesis of isoxazole and pyrazole derivatives from levulinic acid, demonstrating a pathway to developing glutamate-like compounds, highlights the potential for creating novel therapeutic agents (Flores et al., 2014).

Anticancer Activity

- The synthesis and screening of nicotinic acid hydrazide derivatives, including those incorporating the 3,5-dimethyl-1H-pyrazole motif, for antimycobacterial activity further illustrate the broad applicability of these compounds in scientific research and potential therapeutic applications (Sidhaye et al., 2011).

Mecanismo De Acción

Target of Action

The compound contains a pyrazole ring, which is a common feature in many bioactive compounds. Pyrazole derivatives are known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound affects. Pyrazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Propiedades

IUPAC Name |

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-12-8(3)9(7(2)11-12)5-6-10(13)14/h4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEFTAJPBHIZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323105 | |

| Record name | 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

CAS RN |

887408-90-4 | |

| Record name | 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485602.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)

![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)

![(2Z)-4-{[3-(ethoxycarbonyl)-4-ethyl-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2485608.png)

![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)

![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)

![1-[1-(Benzotriazol-1-yl)propyl]benzotriazole](/img/structure/B2485617.png)